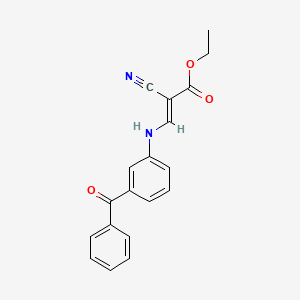

3-(3-BENZOYL-PHENYLAMINO)-2-CYANO-ACRYLIC ACID ETHYL ESTER

Description

3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester is a cyanoacrylate derivative characterized by a benzoyl-substituted phenylamino group at the 3-position and an ethyl ester moiety. The compound’s cyano and ester functionalities contribute to its reactivity, enabling participation in Knoevenagel condensations and other synthetic pathways, as observed in related acrylamide derivatives .

Properties

IUPAC Name |

ethyl (E)-3-(3-benzoylanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-2-24-19(23)16(12-20)13-21-17-10-6-9-15(11-17)18(22)14-7-4-3-5-8-14/h3-11,13,21H,2H2,1H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOHVLAVTGRCDI-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester typically involves the reaction of 3-benzoyl aniline with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the cyano group on the benzoyl aniline. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of benzoyl oxides.

Reduction: Formation of 3-(3-aminophenylamino)-2-cyano-acrylic acid ethyl ester.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for the introduction of functional groups through nucleophilic substitution reactions. Notably, the cyano group in its structure can be utilized in further transformations to synthesize complex molecules, making it a valuable building block in organic chemistry.

Table 1: Synthetic Applications of the Compound

| Application Area | Description |

|---|---|

| Building Block | Used as a precursor for synthesizing other compounds. |

| Functionalization | Enables the addition of diverse functional groups. |

| Reactivity | Participates in nucleophilic substitutions and cycloadditions. |

Pharmaceutical Applications

Research indicates that derivatives of cyanoacrylic acids exhibit significant biological activity, including anti-cancer properties. The compound's ability to form stable complexes with biomolecules suggests potential use in drug design and development.

Case Study: Anticancer Activity

A study demonstrated that compounds similar to 3-(3-benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester showed promising results in inhibiting tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Material Science

The stability and reactivity of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions can lead to the creation of novel materials with enhanced properties.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymerization | Used to create polymers with specific mechanical properties. |

| Coatings | Acts as a UV absorber in protective coatings. |

| Stabilizers | Enhances stability against light and heat degradation. |

Photophysical Properties

The compound exhibits interesting photophysical properties that can be exploited in photonic applications, such as sensors and light-absorbing materials. Its UV absorption characteristics make it suitable for use in sunscreens and other protective formulations.

Research Insights on Photophysical Properties

Research has shown that compounds like this compound can effectively absorb UV radiation, providing protection against harmful solar radiation when incorporated into formulations.

Mechanism of Action

The mechanism of action of 3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The benzoyl group in the target compound may enhance π-π stacking interactions in biological systems compared to biphenyl (CAS 904815-00-5) or thiazole (CAS 871926-00-0) substituents .

- Lipophilicity : The thiazole-containing analog (CAS 871926-00-0) has a lower molecular weight (237.28) and moderate LogP (1.91), suggesting improved membrane permeability compared to bulkier benzoyl or biphenyl derivatives .

Antioxidant and Anti-inflammatory Potential

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylates, structurally related to the target compound, demonstrate significant antioxidant (IC₅₀: 12–18 µM in DPPH assay) and anti-inflammatory activities (65–75% edema inhibition in carrageenan-induced rat paw model) . Phenolic substitutions in these analogs enhance radical scavenging, suggesting that electron-donating groups (e.g., benzoyl) in the target compound may confer similar benefits .

Pharmaceutical Use

The biphenyl-substituted analog (CAS 904815-00-5) is explicitly marketed for medicinal applications, while the thiazole derivative (CAS 871926-00-0) serves as a building block for APIs . Chlorinated derivatives (e.g., CAS 3288-46-8) are likely used in agrochemicals or antimicrobials due to their halogenated structure .

Biological Activity

3-(3-Benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester (CAS Number: 303798-02-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H16N2O3

- Molecular Weight : 320.35 g/mol

- Structure : The compound features a cyanoacrylic acid backbone with a benzoyl-phenylamino substituent, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of cyanoacrylic acids have shown efficacy against various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of cell cycle progression

A study evaluating the cytotoxic effects of related compounds demonstrated that they could significantly inhibit the growth of cancer cells in vitro, suggesting potential therapeutic applications in oncology.

Antidiabetic Effects

Research into similar compounds has highlighted their ability to modulate metabolic pathways associated with diabetes. For example, certain cyanoacrylic derivatives have been shown to inhibit enzymes like alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making these compounds candidates for managing diabetes.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with specific cellular receptors, modulating signal transduction pathways related to cell growth and apoptosis.

- Oxidative Stress Modulation : Similar compounds have been observed to influence oxidative stress responses within cells, potentially leading to protective effects against cellular damage.

Study on Anticancer Properties

A randomized controlled trial assessed the effects of a cyanoacrylate derivative on patients with head and neck cancer. The study found that treatment with the compound led to improved quality of life and reduced pain intensity compared to standard therapies . This suggests that derivatives like this compound may offer symptomatic relief in cancer treatment.

Diabetes Management Research

In vitro studies have shown that related compounds can effectively lower blood glucose levels by inhibiting digestive enzymes responsible for carbohydrate breakdown . This highlights the potential for these compounds in developing antidiabetic medications.

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(3-benzoyl-phenylamino)-2-cyano-acrylic acid ethyl ester, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a Knoevenagel condensation. A representative procedure involves reacting cyanoacetamide derivatives (e.g., ethyl 2-cyanoacetamido-thiophene carboxylate) with substituted benzaldehydes in toluene under reflux, using piperidine and acetic acid as catalysts. Completion is monitored via thin-layer chromatography (TLC), followed by filtration and recrystallization .

- Characterization : FTIR (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (confirming acrylate and benzoyl substituents), and HPLC for purity assessment.

Q. Which in vitro assays are recommended for preliminary evaluation of biological activities (e.g., antioxidant or anti-inflammatory) for this compound?

- Antioxidant Screening : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify IC₅₀ values. Compare with ascorbic acid as a positive control .

- Anti-inflammatory Testing : Employ carrageenan-induced rat paw edema models to measure inhibition of inflammation at varying doses (e.g., 50–200 mg/kg) .

Q. How does the substitution pattern on the phenyl ring influence bioactivity?

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring enhance antioxidant activity by stabilizing radical intermediates. Meta-substitutions (e.g., 3-benzoyl) improve anti-inflammatory efficacy due to steric and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Variables to Test :

- Catalysts : Compare piperidine with other bases (e.g., DBU) to reduce side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful temperature control to avoid decomposition .

- Yield Optimization : Use design-of-experiment (DoE) models to balance molar ratios of reactants and reflux duration.

Q. What advanced techniques resolve structural ambiguities in crystallographic or spectroscopic data?

- X-ray Diffraction : For crystal structure determination, analyze dihedral angles between the benzoyl and acrylate moieties. Hydrogen bonding networks (e.g., N-H···O=C) stabilize the lattice .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental NMR/IR data .

Q. How should researchers address contradictions in bioactivity data across studies?

- Troubleshooting Steps :

- Replicate Assays : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and solvent controls (e.g., DMSO concentration ≤0.1%).

- Dose-Response Analysis : Confirm linearity in activity trends across concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.